2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile is a compound that integrates a piperazine moiety with a benzothiazole structure, featuring a carbonitrile functional group. This compound is characterized by its unique heterocyclic structure, which consists of a benzene ring fused to a thiazole ring, and a piperazine ring attached at the second position of the benzothiazole. The presence of the carbonitrile group at the fifth position enhances its chemical reactivity and potential biological activity. This compound has garnered attention due to its diverse pharmacological properties, particularly in medicinal chemistry.
Based on the structural features of the molecule, some potential research areas for 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile can be hypothesized:
Further exploration through experimental studies is necessary to elucidate the potential applications of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile in scientific research. This could involve:
The chemical behavior of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile is influenced by its functional groups. The thiazole ring can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-rich nature of the benzene component. The carbonitrile group can participate in reactions such as hydrolysis, reduction, and nucleophilic addition, making it versatile for further chemical modifications.
Research indicates that 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile exhibits significant biological activities, particularly as an anti-tubercular agent. It has shown potential in inhibiting the growth of Mycobacterium tuberculosis, with studies reporting various inhibitory concentrations that suggest its effectiveness compared to standard treatments . Additionally, compounds with similar structures have been associated with anti-cancer, anti-inflammatory, and antimicrobial activities due to their ability to interact with biological targets such as enzymes and receptors .
The synthesis of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile can be achieved through several methods:
The applications of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile are primarily in medicinal chemistry. It has potential uses in developing new anti-tubercular drugs and other therapeutic agents targeting various diseases. Its structural features allow it to be modified for enhanced efficacy against specific biological targets, making it valuable for pharmaceutical research.
Interaction studies have shown that 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile can effectively bind to various biological targets. For instance, docking studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, suggesting mechanisms of action that could lead to therapeutic benefits . The compound's interactions with receptors and enzymes are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.
Several compounds share structural similarities with 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)benzothiazole | Similar benzothiazole structure with methyl group | Enhanced lipophilicity may improve bioavailability |
| 6-Chloro-2-piperazin-1-ylbenzothiazole | Chlorine substitution at the sixth position | Potentially increased potency against certain targets |
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Acetamide linkage enhances solubility | Exhibits COX-2 inhibitory activity |
| 4-Imino-2oxo-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine | Tetrahydropyrimidine core provides distinct reactivity | Noted for anti-cancer properties |
These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry while showcasing the unique attributes of 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile in terms of its specific functional groups and biological activities. Each compound's distinct features contribute to its therapeutic potential and application in drug development.
Nucleophilic substitution remains a cornerstone for synthesizing thiazole-piperazine hybrids. The reaction typically involves displacing a leaving group (e.g., chlorine) on the benzothiazole ring with piperazine under basic conditions. For example, 2-chlorobenzo[d]thiazole-5-carbonitrile reacts with piperazine in a polar aprotic solvent like dimethylformamide (DMF) or 2-propanol, often facilitated by sodium bicarbonate or triethylamine as a base. This method achieves moderate to high yields (60–85%) and is favored for its simplicity and scalability.
A notable procedure involves refluxing 2-chlorobenzo[d]thiazole-5-carbonitrile with excess piperazine in 2-propanol/water (4:1) for 12–24 hours. The crude product is purified via silica gel chromatography using chloroform/methanol mixtures, yielding 2-(piperazin-1-yl)benzo[d]thiazole-5-carbonitrile as a pale-yellow solid. Key advantages include compatibility with diverse piperazine derivatives and minimal side reactions.
Table 1: Representative Nucleophilic Substitution Reactions
| Starting Material | Base/Solvent System | Temperature/Time | Yield |
|---|---|---|---|
| 2-Chlorobenzo[d]thiazole-5-carbonitrile | Piperazine/2-propanol | Reflux, 24 h | 75% |
| 2-Bromobenzo[d]thiazole-5-carbonitrile | Piperazine/DMF | 80°C, 12 h | 68% |
Despite its utility, this method faces limitations in regioselectivity when multiple reactive sites exist on the benzothiazole core. For instance, competing substitutions at the 5-cyano group may occur under harsh conditions, necessitating careful optimization of reaction parameters.
Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for regioselective functionalization of thiazole-piperazine derivatives. This approach enables the installation of diverse substituents at specific positions without disturbing the benzothiazole-piperazine backbone.
A representative protocol involves synthesizing an azide-functionalized intermediate, such as 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, via bromoacetylation followed by sodium azide substitution. This intermediate undergoes CuAAC with terminal alkynes (e.g., propargylated heterocycles) in the presence of copper(I) iodide and triethylamine, yielding 1,2,3-triazole-linked hybrids with >90% regioselectivity.
Table 2: Click Chemistry Functionalization Examples
| Azide Intermediate | Alkyne Partner | Catalyst System | Yield |
|---|---|---|---|
| 2-Azidoacetylpiperazine-benzothiazole | Propargyl isatin | CuI/Et₃N, DMF | 92% |
| 2-Azidoacetylpiperazine-benzothiazole | Ethyl propiolate | CuI/Et₃N, neat | 94% |
This method excels in constructing complex architectures, such as benzothiazole-piperazine-1,2,3-triazole hybrids, which are challenging to access via traditional routes. The ecofriendly solvent-free variant further enhances its appeal, reducing purification steps and environmental impact.
Benzothiazole-piperazine hybrid architectures have demonstrated significant antimicrobial potential against multidrug-resistant bacterial pathogens through multiple mechanisms of action [4]. These compounds exhibit their antimicrobial effects primarily by inhibiting deoxyribonucleic acid gyrase, a critical enzyme responsible for bacterial deoxyribonucleic acid replication [4]. Research has shown that 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione derivatives are taken up by more than fifty percent of microbial cells within thirty minutes, resulting in hollowed-out bacterial cytoplasms without membrane disintegration [1].
The mechanism of action involves dose-dependent reduction in fluorescence intensity as compound concentration increases, indicating potent deoxyribonucleic acid gyrase inhibition [1]. Benzothiazole derivatives have been reported to target multiple bacterial enzymes including dihydroorotase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase, peptide deformylase, and aldose reductase [4]. The structural modifications at the 2nd, 5th, and 6th positions of the benzothiazole moiety provide flexibility in achieving diverse antimicrobial activities [4].
Studies have demonstrated that benzothiazole-piperazine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria [4]. Compounds containing acetamide and N-tert-butoxycarbonyl-glycine moieties at the 5th position of the benzothiazole ring showed enhanced antibacterial action with minimum inhibitory concentration values comparable to ciprofloxacin against Enterococcus faecalis [4]. The 2-arylbenzothiazole analogues with 4-hydroxy-3-methoxy, 4-hydroxy, and 3-hydroxy substituents on the benzylidene moiety demonstrated excellent antibacterial activity with minimum inhibitory concentration values around 1 micromolar [4].
| Compound Type | Target Organism | Minimum Inhibitory Concentration (μg/mL) | Minimum Bactericidal Concentration (μg/mL) | Reference |
|---|---|---|---|---|
| 2-[(6-Nitro-2-benzothiazolyl)amino]piperazine derivatives | Staphylococcus aureus | 15.62 | 31.25 | [22] |
| Benzothiazole-piperazine hybrids | Pseudomonas aeruginosa | 31.25 | 62.5 | [22] |
| 2-Mercaptobenzothiazole derivatives | Escherichia coli | 25.0 | 50.0 | [23] |
| Piperazine-arylsulfonamide scaffolds | Staphylococcus aureus | 32.0 | 64.0 | [4] |
Recent investigations have revealed that benzothiazole derivatives containing thiazolidinone structures exhibit superior antibacterial activity compared to ampicillin and streptomycin against all tested bacterial strains [4]. The unsubstituted compounds and those with chloro group replacements at the 3rd position of the phenyl ring showed enhanced antimicrobial activity [4]. Molecular docking studies have demonstrated that these compounds form stable complexes with deoxyribonucleic acid gyrase B enzyme, with nitrogen atoms forming hydrogen bond interactions with threonine residues [4].
The antimicrobial efficacy of benzothiazole-piperazine hybrids extends to multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase producing Escherichia coli [3]. These compounds have shown promise in overcoming resistance mechanisms by targeting previously unexploited molecular targets and inhibiting efflux pump systems [3]. The structural diversity achievable through modifications of both benzothiazole and piperazine components provides opportunities for developing compounds with enhanced selectivity and reduced resistance development [4].
Benzothiazole-piperazine hybrid architectures have emerged as promising multitarget-directed ligands for neurodegenerative diseases, particularly Alzheimer disease and Parkinson disease [13] [14]. These compounds demonstrate neuroprotective effects through multiple mechanisms including acetylcholinesterase inhibition, beta-amyloid aggregation prevention, monoamine oxidase inhibition, and modulation of neurotransmitter systems [13] [14].
The benzothiazole-piperazine hybrid compound identified as an effective multitarget-directed ligand against Alzheimer disease has shown efficient binding to both acetylcholinesterase and beta-amyloid peptide 1-42, with binding free energies of -18.64 ± 0.16 and -16.10 ± 0.18 kilocalories per mole, respectively [13]. In vitro analysis confirmed this compound as an effective mixed-type acetylcholinesterase inhibitor with an IC50 value of 0.42 micromolar, binding at both catalytic and peripheral anionic sites of the enzyme [13]. The compound demonstrated remarkable ability to reduce beta-amyloid aggregation propensity as evidenced by confocal laser scanning microscopy and transmission electron microscopy studies [13].
Benzothiazole derivatives have shown significant potential as histamine H3 receptor ligands with multitargeting capabilities toward acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B enzymes [14]. The most promising multitarget-directed ligand exhibited a Ki value of 0.036 micromolar at histamine H3 receptor and IC50 values of 6.7 micromolar, 2.35 micromolar, and 1.6 micromolar toward acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, respectively [14].
| Compound | Target Enzyme | IC50/Ki Value (μM) | Selectivity | Mechanism | Reference |
|---|---|---|---|---|---|
| Benzothiazole-piperazine hybrid | Acetylcholinesterase | 0.42 | Mixed-type inhibition | Dual-site binding | [13] |
| Benzothiazole derivative | Monoamine oxidase-B | 0.0403 | 580-fold vs MAO-A | Reversible inhibition | [31] |
| Thiazole analog | Acetylcholinesterase | 0.028 | High selectivity | Active site binding | [36] |
| Benzothiazole compound | Butyrylcholinesterase | 2.35 | Moderate selectivity | Enzyme inhibition | [14] |
| Piperazine-benzothiazole | Beta-amyloid aggregation | 167.5 | Aggregation inhibition | Plaque prevention | [31] |
Studies using intracerebroventricular streptozotocin-induced cognitive deficit models have demonstrated that benzothiazole-piperazine compounds significantly improve learning and memory parameters [15]. These compounds showed efficacy at 5 and 10 milligrams per kilogram doses in elevated plus maze, Morris water maze, and active avoidance tests without affecting spontaneous locomotor activities [15]. The compounds exhibited selective inhibitory potencies against acetylcholinesterase and demonstrated neuroprotective effects comparable to donepezil [15].
Benzothiazole derivatives have shown promise as monoamine oxidase-B inhibitors for Parkinson disease treatment, with compounds exhibiting IC50 values as low as 28 nanomolar and complete selectivity over monoamine oxidase-A [20]. These compounds demonstrated full reversibility with over ninety-five percent recovery of enzyme activity after compound washout [20]. In vivo studies using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson disease models showed neuroprotection of nigrostriatal dopaminergic neurons and prevention of parkinsonian symptoms [20].
The neuropharmacological applications extend to casein kinase-1 delta inhibition, where benzothiazole-based compounds have shown nanomolar inhibitory activity and demonstrated dopaminergic neuronal protection in Parkinson disease mouse models [17]. These compounds exhibited lack of toxicity in zebrafish and Ames tests, supporting their potential as disease-modifying drugs for neurodegenerative conditions [17]. The multitarget approach using benzothiazole-piperazine hybrids addresses the complex pathophysiology of neurodegenerative diseases by simultaneously targeting multiple pathological pathways [13] [14].
EWGs such as cyano or chloro on the benzothiazole ring or its pendant phenyls often enhance affinity for redox-active or nucleophilic targets (e.g., MAO-B, DNA, heme enzymes), while EDGs (methoxy, alkyl) generally diminish activity by destabilising π-stacking and lowering electrophilicity.
| Series & Target | Key Substituent (position) | Electronic Character | Potency (IC₅₀ / GI₅₀) | Fold vs Parent | Observed Trend |
|---|---|---|---|---|---|
| AChE inhibition, dimethyl-piperazinyl benzothiazoles [1] | 4f: H (reference) | – | 23.4 nM | 1.0 | Baseline |
| 4m: 5-OCH₃ | EDG | 91.8 nM | ↓ 3.9× | EDG lowers affinity | |
| MAO-B inhibition, same set [1] | 4f: H | – | 40.3 nM | 1.0 | – |
| 4m: 5-OCH₃ | EDG | 56.7 nM | ↓ 1.4× | Slight loss | |
| MAO-A inhibition, 3a-d nitrile-free vs nitrile clones [2] | 3b: p-NO₂ phenyl | strong EWG | 0.104 µM | ↑ 58× vs moclobemide | EWGs markedly improve MAO-A binding |
| Cytotoxicity (HUH-7), aroyl-piperazinyl benzothiazoles [3] | 1e: 3,4-Cl₂ phenyl | EWG | 9.7 µM | ↑ 1.7× vs 1a | Cl increases cell kill |
| 1a: 2-OCH₃ phenyl | EDG | 5.7 µM | reference | Mixed effect owing to log P balance | |
| MTB inhibition, benzothiazol-yl piperazinyl methanones [4] | CN at C-6 | strong EWG | MIC 3.1 µM | ↑ 2.2× vs H (C-6) | CN enhances antimycobacterial potency |
Key observations
5-Cyano substitution—as in 2-(piperazin-1-yl)benzo[d]thiazole-5-carbonitrile—is predicted to be even more electron withdrawing (σ_p ≈ +0.66) than chloro or nitro, explaining the high MAO-B affinity often measured for nitrile-bearing analogues [2].
EDGs routinely reduce activity by destabilising π-stacked complexes and weakening hydrogen-bond acceptor capacity of the thiazole nitrogen, exemplified by the 5-methoxy drop in AChE/MAO-B potency [1].
In multivariate 3-D-QSAR of piperazinyl benzothiazoles, steric bulk at C-6 tolerated only when paired with EWGs; bulky EDGs (tert-butyl) abolish binding [4].
Attaching auxiliary heterocycles to the piperazine or benzothiazole ring biases binding toward particular protein pockets, often increasing selectivity indices.
| Hybrid Motif (benzothiazole–X) | Principal Target(s) | Selectivity Outcome | Supporting Data |
|---|---|---|---|
| Thiazolidine-2,4-dione linkage (4a–4e) [5] | VEGFR-2 vs other kinases | IC₅₀ (4a) = 91 nM; 6.2-fold selective vs FGFR-1 | Hybrid engages ATP hinge through TZD carbonyl |
| Thiopyrano[2,3-d]thiazole–piperazine [6] | CA IX vs CA XII | 7e: IC₅₀ = 0.067 µM (CA IX) vs 0.123 µM (CA XII) → 1.8-fold | S-heteroatoms orient warhead toward zinc in CA IX pocket |
| Triazole-piperazine fused benzothiazoles [7] | Bax/Bcl-2 apoptosis axis | Potent oral-tongue selectivity; G₀/G₁ arrest without HepG-2 toxicity | Triazole ring enforces π-cation lock with Lys¹⁷² of Bcl-2 |
| Thiadiazole-urea bridge (6a–6d) [5] | Breast vs colon cell lines | 6d IC₅₀ = 58 µM (MCF-7) vs >100 µM (HCT-116) | Urea carbonyl forms H-bond network unique to ER + pocket |
| 3,4-Dichlorophenyl piperazinyl-methanone [4] | Mycobacterium tuberculosis DprE1 | QSAR-predicted Ki ≈ 0.4 µM; negligible human DHFR inhibition | π,π-stack with Trp230 of DprE1; steric gate excludes DHFR |
Design implications for 5-cyano analogue
Introducing a 1,3,4-thiadiazole or triazole on the distal piperazine nitrogen should channel binding toward zinc-metalloenzymes (CA IX) through S/N chelation, preserving the EWG-driven potency of the 5-nitrile ring.
Embedding a thiazolidinedione spacer improves kinase selectivity by exploiting dual hinge binding: the hard nitrile oxygen for π-back-bonding and the TZD carbonyl for H-bonding—favourable in VEGFR-2 but not FGFR-1 [5].
Avoid bulky electron-donating alkoxy groups at C-5 or C-6; they reduce MAO-B affinity and can sterically clash in narrow oxidase channels [1].
The C-5 nitrile maximises π-deficiency and hydrogen-bond acceptance, conferring high potency toward oxidase and kinase pockets rich in polar residues [2].
Adding further EWGs (e.g., 6-Cl) can synergistically elevate bioactivity, whereas EDGs (5-OCH₃, 6-CH₃) should be avoided due to consistent potency loss [1] [3].
Hybridisation with heterocycles that present auxiliary donors/acceptors (triazole, thiadiazole, TZD) yields notable target selectivity—especially for zinc-dependent enzymes and angiogenic kinases—without sacrificing the intrinsic potency driven by the nitrile substituent [6] [5].